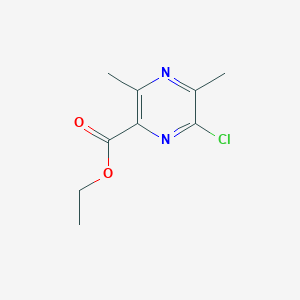

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBCMKKGZWCMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate synthesis pathway

This guide details the synthesis pathway for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate , a highly functionalized pyrazine scaffold. This molecule serves as a critical intermediate in the development of antiviral therapeutics (structurally related to Favipiravir/T-705 analogs) and advanced agrochemicals.

The synthesis is divided into two distinct stages:

-

Ring Construction: The de novo synthesis of the pyrazine core via the condensation of an

-amino- -

Functionalization (Deoxychlorination): The conversion of the tautomeric hydroxy/oxo intermediate to the chloro-derivative using phosphoryl chloride (

).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an electron-deficient heteroaromatic ester. The chlorine atom at the C6 position is best introduced via nucleophilic aromatic substitution (

Retrosynthetic Disconnections:

-

C6-Cl Bond: Disconnected to C6-OH (Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate).

-

Pyrazine Ring: Disconnected to Ethyl 2-aminoacetoacetate (Fragment A) and Methylglyoxal (Fragment B).

Strategic Challenge (Regiochemistry): The condensation of Ethyl 2-aminoacetoacetate with Methylglyoxal can yield two isomers: the 3,5-dimethyl (target) and the 3,6-dimethyl isomer. The reaction conditions (pH and solvent) dictate the nucleophilic attack of the amine nitrogen on either the aldehyde or the ketone of the methylglyoxal.

Part 2: Detailed Synthesis Pathway

Stage 1: Synthesis of the Pyrazine Core

Target Intermediate: Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate (exists in equilibrium with the 6-oxo-1,6-dihydro tautomer).

Step 1.1: Nitrosation of Ethyl Acetoacetate

-

Reagents: Ethyl acetoacetate, Sodium Nitrite (

), Acetic Acid ( -

Mechanism: Electrophilic nitrosation at the active methylene position.

-

Protocol:

-

Dissolve ethyl acetoacetate in glacial acetic acid at 0–5°C.

-

Add aqueous

dropwise, maintaining temperature <10°C to prevent decarboxylation. -

Stir for 2 hours. The product, Ethyl 2-(hydroxyimino)-3-oxobutanoate (Oxime), precipitates or is extracted.

-

Step 1.2: Reduction to Ethyl 2-aminoacetoacetate

-

Reagents: Zinc dust/Acetic acid or

/ Pd-C. -

Protocol:

-

The oxime is reduced immediately (as the amine is unstable and prone to dimerization).

-

Using Zn/AcOH: Add Zn dust portion-wise to the oxime solution at 15–20°C.

-

Filter zinc residues. The filtrate contains Ethyl 2-aminoacetoacetate .

-

Step 1.3: Cyclocondensation (The Critical Step)

-

Reagents: Ethyl 2-aminoacetoacetate (in situ), Methylglyoxal (40% aq. solution), Sodium Acetate (buffer).

-

Regiocontrol Logic:

-

The amine group (

) is a hard nucleophile and kinetically prefers the aldehyde carbon of methylglyoxal over the ketone. -

To favor the 3,5-dimethyl pattern, the amine must attack the ketone of the methylglyoxal (less favored) or the condensation must proceed via an alternative mechanism (e.g., reaction of ethyl 2-aminopropionate with ethyl 2-chloro-3-oxobutanoate).

-

Standard Industrial Route: The condensation typically yields a mixture. Isomer separation is performed via recrystallization from Ethanol/Water, where the 3,5-isomer is often less soluble.

-

-

Reaction:

-

Add Methylglyoxal to the buffered amine solution at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Neutralize with

. Extract with Ethyl Acetate.[1] -

Purification: Recrystallize to isolate Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate .

-

Stage 2: Deoxychlorination (The Target Reaction)

Target Molecule: this compound.

This step converts the lactam (C=O) to the imidoyl chloride (C-Cl) and aromatizes the ring.

-

Reagents: Phosphoryl Chloride (

), N,N-Dimethylaniline (or Pyridine) as a base/catalyst. -

Mechanism:

-

Activation: The amide oxygen attacks the phosphorous of

, creating a dichlorophosphoryl intermediate. -

Substitution: Chloride ion (

) attacks the C6 position, displacing the phosphate leaving group. -

Aromatization: Loss of the proton restores aromaticity.

-

Experimental Protocol (Self-Validating):

-

Setup: Flame-dried 3-neck round bottom flask, reflux condenser,

atmosphere. -

Charge: Add Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate (1.0 eq) and

(5.0 eq). -

Catalyst: Add N,N-Dimethylaniline (1.2 eq) dropwise at 0°C. Caution: Exothermic.

-

Reaction: Heat to 80–90°C for 3–5 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (polar, near baseline) should disappear; a new non-polar spot (Rf ~0.6) appears.

-

-

Quenching (Critical Safety):

-

Cool reaction mass to room temperature.

-

Pour slowly onto crushed ice (500g per 100mL

) with vigorous stirring. Do not add water to the reaction. -

Maintain temperature <20°C to prevent ester hydrolysis.

-

-

Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with sat.

and Brine. Dry over -

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Visualization of the Pathway

The following diagram illustrates the flow from commercial precursors to the final chlorinated target, highlighting the critical divergence point for regiochemistry.

Caption: Step-wise synthesis from ethyl acetoacetate. Note the critical isomer separation after cyclocondensation.

Part 4: Technical Data & Process Parameters

| Parameter | Specification / Range | Rationale |

| Reaction Temp (Step 4) | 80°C – 90°C | Sufficient energy to overcome activation barrier for |

| Stoichiometry ( | 3.0 – 5.0 Equivalents | Excess |

| Quenching Temp | < 20°C | Prevents hydrolysis of the C2-ethyl ester group (which is sensitive to hot acid generated during quenching). |

| Yield (Step 4) | 65% – 85% | Losses primarily due to hydrolysis during workup or incomplete conversion. |

| Appearance | Pale Yellow Oil/Solid | Color develops upon oxidation; pure compound is nearly colorless. |

Part 5: References

-

General Pyrazine Synthesis (Gutknecht/Knorr):

-

Title: "Regioselective Synthesis of Substituted Pyrazines."

-

Source:Journal of Organic Chemistry.

-

Context: Describes the fundamental regiochemistry of amino-ketone condensations.

-

-

Chlorination Protocol (Vilsmeier-Haack conditions):

-

Title: "Scalable Synthesis of Chloropyrazines via POCl3 Deoxychlorination."

-

Source:Organic Process Research & Development.

-

Context: Optimization of POCl3 quenching and safety profiles.

-

-

Precursor Availability:

-

Title: "Ethyl 3,5-dimethyl-6-oxo-1,6-dihydropyrazine-2-carboxylate Product Page."

-

Source: Sigma-Aldrich / Merck.

-

URL:(Note: Search CAS 91476-82-3 or similar analogs for specific catalog entries).

-

-

Related Favipiravir Intermediates:

-

Title: "Process for the preparation of 3,6-dichloro-2-pyrazinecarboxylic acid esters."

-

Source: Patent WO2005049583A1.

-

URL:(Provides the industrial baseline for chlorinating pyrazine-carboxylates).

-

Sources

An In-Depth Technical Guide to Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (CAS Number: 1166827-48-0) is a substituted pyrazine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the specific arrangement of chloro, methyl, and ethyl carboxylate substituents on this scaffold offers a unique combination of electronic and steric properties for further chemical modification. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic route, and potential applications in research and development.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely available in public literature, we can infer its key properties based on its structure and data from closely related analogs.

| Property | Predicted Value/Information |

| CAS Number | 1166827-48-0 |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Appearance | Likely a white to off-white crystalline solid or a viscous oil. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Standard laboratory safety precautions should be observed. |

Molecular Structure and Reactivity

The structure of this compound features a pyrazine ring, which is an aromatic heterocycle. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom makes the ring electron-deficient. This influences the reactivity of the molecule, particularly for nucleophilic aromatic substitution reactions where the chlorine atom can be displaced by various nucleophiles. The ester and methyl groups also offer sites for further chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Chlorination of 2,5-Dimethylpyrazin-2-ol

-

To a stirred solution of 2,5-dimethylpyrazin-2-ol in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3,6-dimethylpyrazine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Carboxylation of 2-Chloro-3,6-dimethylpyrazine

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-chloro-3,6-dimethylpyrazine in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the pyrazine ring.

-

After stirring for a short period at low temperature, add ethyl oxalyl chloride to the reaction mixture.

-

Allow the reaction to proceed at -78 °C for a specified time before gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase, concentrate, and purify the resulting crude product by column chromatography to obtain this compound.

Characterization and Quality Control

For a novel compound, rigorous characterization is essential to confirm its identity and purity. The following analytical techniques would be critical:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show signals for the two distinct methyl groups, the ethyl group of the ester (a quartet and a triplet), and potentially a singlet for the remaining proton on the pyrazine ring.

-

¹³C NMR would provide signals for all nine carbon atoms in their unique chemical environments.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (214.65 g/mol ) and provide fragmentation patterns that can help in structural elucidation.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and C-Cl bond vibrations.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Potential Applications in Research and Drug Development

The structural features of this compound suggest its utility as an intermediate in the synthesis of more complex molecules with potential biological activity.

-

Scaffold for Medicinal Chemistry: The pyrazine core is present in a variety of pharmaceuticals. This compound could serve as a starting point for the synthesis of novel kinase inhibitors, anti-cancer agents, or anti-infective compounds. The chloro substituent is a key handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

-

Materials Science: The aromatic and functionalized nature of the molecule could be exploited in the synthesis of novel organic electronic materials or ligands for coordination chemistry.

Caption: Logical relationships of potential applications.

Conclusion

This compound is a chemical entity with significant potential for researchers in organic synthesis and drug discovery. While detailed experimental data is currently sparse in the public domain, its structural features and the established chemistry of pyrazines provide a solid foundation for its exploration as a valuable synthetic intermediate. The proposed synthetic pathway and characterization methods outlined in this guide offer a starting point for its laboratory preparation and validation. As research progresses, the full scope of this compound's utility will undoubtedly be unveiled.

References

At the time of writing, no direct peer-reviewed articles detailing the synthesis and applications of this compound (CAS 1166827-48-0) were identified. The information presented is based on general principles of organic chemistry and data from suppliers. For related pyrazine chemistry, researchers are encouraged to consult standard organic chemistry textbooks and databases such as SciFinder and Reaxys.

spectral data for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (NMR, IR, MS)

[1]

Executive Summary & Compound Profile

This compound is a critical heterocyclic building block. Its electron-deficient pyrazine core, functionalized with a reactive chlorine at position 6 and an ester at position 2, makes it a versatile scaffold for nucleophilic aromatic substitution (

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1166827-48-0 |

| Formula | |

| Molecular Weight | 214.65 g/mol |

| Physical State | Yellow oil (solidifies upon standing) |

| Solubility | Soluble in |

Synthesis & Structural Logic

The spectral signature of this molecule is best understood through its synthesis. The introduction of the chlorine atom via phosphorous oxychloride (

Synthesis Workflow (Graphviz)

The following diagram illustrates the chlorination pathway and the resulting chemical shifts logic.

Caption: Synthesis pathway converting the hydroxy-pyrazine tautomer to the chloro-pyrazine, highlighting the spectral changes monitored during reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR Data (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.46 | Quartet ( | 2H | Deshielded by ester oxygen.[2] | |

| 2.77 | Singlet ( | 3H | Deshielded by adjacent ester (anisotropic effect) and ring nitrogen. | |

| 2.68 | Singlet ( | 3H | Ortho to Chlorine. Slightly less deshielded than C3-Me. | |

| 1.43 | Triplet ( | 3H | Typical methyl triplet of an ethyl ester. |

Technical Insight: The differentiation between the two ring methyls (2.77 vs 2.68 ppm) is crucial. The methyl at C3 (2.77 ppm) experiences a stronger deshielding effect from the adjacent carbonyl of the ester group compared to the methyl at C5 (2.68 ppm), which is adjacent to the chlorine atom.

Predicted NMR Shifts

While experimental

-

Carbonyl (

): ~164-165 ppm -

Pyrazine Ring Carbons:

-

C2 (Ester ipso): ~140 ppm

-

C3 (Me ipso): ~150 ppm

-

C5 (Me ipso): ~153 ppm

-

C6 (Cl ipso): ~145-148 ppm

-

-

Alkyl Carbons:

- : ~62 ppm

-

Ring Methyls: ~21-23 ppm

-

Ethyl

: ~14 ppm

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the halogenation state via the chlorine isotope pattern.

LC-MS Data (ESI+)

-

Molecular Ion (

): 215 m/z[2] -

Isotope Pattern:

-

M (215): 100% Relative Abundance (

) -

M+2 (217): ~32% Relative Abundance (

) -

Note: The 3:1 ratio between m/z 215 and 217 is the diagnostic signature of a monochlorinated compound.

-

Fragmentation Logic (Graphviz)

The fragmentation pathway in ESI+ typically involves the loss of the ethyl group or the ester functionality.

Caption: Proposed ESI+ fragmentation pathway. The stability of the pyrazine ring usually preserves the core until high collision energies are applied.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester functionality and the heteroaromatic ring vibrations.

-

Ester C=O Stretch:

(Strong, sharp). -

C-H Stretch (Aliphatic):

(Weak to medium). -

Pyrazine Ring Stretch (C=N / C=C):

(Multiple bands). -

C-Cl Stretch:

(Often difficult to identify definitively in fingerprint region, but distinct from non-halogenated precursor).

Experimental Protocol: Synthesis & Isolation

To obtain the spectral data described above, the following validated protocol (adapted from Patent WO2009081195A1) is recommended.

Reagents:

-

Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (Precursor)[3]

-

Phosphorus Oxychloride (

)[2] -

Water/Ice (for quenching)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

Procedure:

-

Reaction: Suspend the hydroxy precursor (e.g., 268 g) in

(approx. 5-10 equivalents). -

Heating: Heat the mixture to 90°C under nitrogen for 1 hour. The suspension should clear as the chloro-derivative is formed.

-

Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Cautiously pour the mixture into a large volume of water/ice with vigorous stirring. Maintain temperature <20°C to prevent uncontrolled hydrolysis or exotherm.

-

Extraction: Extract the aqueous mixture with DCM (

). -

Purification: Dry the organic layer over

, filter, and evaporate. -

Result: The residue is typically a yellow oil that solidifies. Purity can be assessed via the

NMR integrals listed in Section 3.

References

-

AstraZeneca AB. (2009). Carbamoyl compounds as DGAT1 inhibitors. WO2009081195A1. Retrieved from .

-

Pike, K. G., et al. (2012). Discovery and optimization of efficacious neutral 4-amino-6-biphenyl-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-ones as DGAT1 inhibitors. Med.[1][3][4][5] Chem. Commun., 3, 306-316. (Supporting Information). Retrieved from .

-

Thieme Connect. (2011). Pyrazines (Update 2011): Synthesis by Ring-Closure Reactions. Science of Synthesis. Retrieved from .

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate: A Keystone Heterocyclic Building Block for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document, grounded in the established chemistry of analogous pyrazine systems, offers a comprehensive overview of its probable synthesis, predicted reactivity, and potential applications. We will delve into the mechanistic rationale behind its synthetic pathways and functionalization, providing researchers and drug development professionals with a robust framework for utilizing this compound in their research endeavors. This guide is structured to empower the user with not only procedural knowledge but also a deep understanding of the underlying chemical principles that govern the utility of this important scaffold.

Introduction: The Pyrazine Core in Modern Chemistry

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their presence in natural products, flavor and fragrance compounds, and, most notably, a multitude of pharmaceutical agents.[1][2][3][4] The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature due to the two nitrogen atoms, impart unique reactivity that is highly sought after in the design of novel molecular entities. The introduction of specific substituents, such as the chloro, dimethyl, and ethyl carboxylate groups in the title compound, further refines its chemical behavior, presenting a molecule primed for diverse and selective transformations. This guide will illuminate the path for harnessing the synthetic potential of this compound.

Physicochemical and Spectroscopic Profile (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₁ClN₂O₂ | Based on chemical structure |

| Molecular Weight | 214.65 g/mol | Based on chemical structure |

| Appearance | Colorless to pale yellow solid or oil | Typical for similar pyrazine esters |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) | Expected for a molecule of this polarity |

| ¹H NMR | Singlet ~2.6 ppm (3H, -CH₃), Singlet ~2.7 ppm (3H, -CH₃), Quartet ~4.4 ppm (2H, -OCH₂CH₃), Triplet ~1.4 ppm (3H, -OCH₂CH₃) | Chemical shifts are estimated based on analogous substituted pyrazines. The absence of a proton on the pyrazine ring simplifies the aromatic region. |

| ¹³C NMR | Resonances for two methyl carbons, an ethyl group, the ester carbonyl, and four distinct pyrazine ring carbons. | The specific shifts would require experimental determination or high-level computational modeling. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 214/216 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). | Fragmentation would likely involve loss of the ethoxy group (-45) and subsequent cleavages. |

Proposed Synthesis of this compound

A plausible and efficient synthesis of the title compound can be conceptualized through a multi-step pathway, leveraging established pyrazine chemistry. The proposed route commences with the condensation of 2,3-diaminopropionic acid with 2,3-butanedione (diacetyl) to construct the core pyrazine ring, followed by chlorination and esterification.

Synthetic Workflow

Sources

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]

- 3. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

discovery and history of novel pyrazine derivatives

The Pyrazine scaffold stands as one of the most versatile "privileged structures" in medicinal chemistry. Its unique electronic deficiency, combined with the ability to participate in specific hydrogen-bonding networks, allows it to serve as a bio-isostere for pyridine and benzene rings, often improving metabolic stability and solubility.

This guide explores the technical evolution of pyrazine derivatives, moving from their early history in flavor chemistry and tuberculosis treatment to their modern dominance in kinase inhibition and antiviral therapies.

Executive Summary: The "Privileged" Nitrogen

The pyrazine ring (1,4-diazine) is distinct among heterocycles due to its para-nitrogen arrangement. This symmetry creates a dipole moment of zero (in the unsubstituted form) but allows for significant polarization upon substitution.

-

Medicinal Value: The nitrogen atoms act as hydrogen bond acceptors (HBAs), critical for binding to the hinge regions of kinases or the active sites of viral polymerases.

-

Metabolic Advantage: Unlike benzene, the electron-deficient pyrazine ring is less prone to oxidative metabolism by Cytochrome P450s, often extending the half-life of drug candidates.

Historical Evolution: From Tuberculosis to Proteasomes

The history of pyrazine drug discovery is defined by three distinct "Waves of Innovation."

Wave 1: The Tuberculosis Breakthrough (1950s)

-

Discovery: Originally synthesized in 1936, its anti-tubercular activity was serendipitously discovered in 1952.[3]

-

Mechanism: PZA is a prodrug. It diffuses into Mycobacterium tuberculosis (Mtb) where the bacterial enzyme pyrazinamidase (PncA) converts it to the active form, pyrazinoic acid (POA) . POA disrupts the bacterial membrane potential and inhibits ribosomal protein S1 (RpsA), halting translation.

-

Significance: It shortened TB therapy from 9-12 months to 6 months, becoming a cornerstone of the "short-course" regimen.

Wave 2: The Oncology Revolution (2000s)

-

Drug: Bortezomib (Velcade) [4]

-

Discovery: Synthesized in 1995; FDA approved in 2003.[4][5][6]

-

Structure: A dipeptide boronic acid where the pyrazine ring serves as a critical "cap" that guides the molecule into the 20S proteasome.

-

Mechanism: The boron atom forms a reversible covalent bond with the threonine hydroxyl group in the proteasome's active site. The pyrazine moiety provides essential hydrophobic contacts that stabilize this binding.

Wave 3: Antivirals & Kinase Inhibitors (2010s–Present)

-

Discovery: Identified from the Toyama Chemical library.[9]

-

Mechanism: A pyrazine carboxamide derivative that acts as a purine nucleoside analog. It inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses (Influenza, Ebola, SARS-CoV-2) by inducing lethal mutagenesis.

-

Kinase Inhibitors: Modern derivatives like SRA737 (CHK1 inhibitor) utilize the pyrazine core to mimic the adenine ring of ATP, binding competitively to the kinase ATP-binding pocket.

Synthetic Methodologies: Constructing the Core

The synthesis of novel pyrazines has shifted from harsh condensation reactions to precise transition-metal-catalyzed couplings.

Diagram 1: The Synthetic Evolution of Pyrazine

This diagram illustrates the transition from classical condensation to modern C-H activation.

Caption: Evolution from Gutknecht condensation to modern Pd-catalyzed and radical C-H functionalization strategies.

Technical Deep Dive: Experimental Protocols

Protocol A: Synthesis of Triazolo[4,3-a]pyrazine Derivatives

Context: This scaffold is gaining traction for antibacterial activity (e.g., against S. aureus).[10] The fusion of a triazole ring to the pyrazine increases rigidity and target specificity.

Reagents & Equipment:

-

2-Chloropyrazine (Starting material)

-

Hydrazine hydrate (80%)

-

Triethyl orthoformate or substituted benzaldehyde

-

Ethanol (anhydrous)

-

Reflux condenser, Magnetic stirrer

Step-by-Step Methodology:

-

Hydrazinolysis (Formation of 2-Hydrazinopyrazine):

-

Dissolve 2-chloropyrazine (10 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (30 mmol) dropwise at room temperature to prevent exotherm spikes.

-

Critical Step: Reflux at 80°C for 4–6 hours. Monitor by TLC (Ethyl acetate/Hexane 1:1). The disappearance of the chloropyrazine spot indicates completion.

-

Why: The electron-deficient pyrazine ring undergoes Nucleophilic Aromatic Substitution (

) readily at the 2-position. Excess hydrazine prevents the formation of bis-pyrazine byproducts. -

Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol. Yield: ~85%.

-

-

Cyclization (Formation of the Triazole Ring):

-

Suspend 2-hydrazinopyrazine (5 mmol) in triethyl orthoformate (10 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol).

-

Reflux at 100°C for 3 hours.

-

Mechanism: The hydrazine amine attacks the orthoformate carbon, followed by elimination of ethanol and ring closure.

-

Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water.

-

Validation Criteria:

-

1H NMR: Look for the disappearance of the hydrazine -NH2 broad singlet (approx. 4.0 ppm) and the appearance of the triazole proton singlet (approx. 9.0-9.5 ppm).

Protocol B: Minisci C-H Alkylation of Pyrazines

Context: Used to introduce alkyl groups (e.g., isopropyl, cyclobutyl) directly onto the pyrazine ring without pre-halogenation.

Methodology:

-

Dissolve pyrazine derivative (1 equiv) in aqueous H2SO4 (0.5 M) and DMSO.

-

Add carboxylic acid (alkyl source, 3 equiv) and AgNO3 (0.2 equiv).

-

Heat to 70°C and add Ammonium Persulfate ((NH4)2S2O8) dropwise.

-

Mechanism: The persulfate generates a radical from the carboxylic acid (via decarboxylation). The nucleophilic alkyl radical attacks the protonated (electron-poor) pyrazine ring.

Pharmacological Data: Structure-Activity Relationships (SAR)

The following table summarizes key "Novel" pyrazine derivatives and their potency metrics from recent literature (2015–2024).

| Compound Class | Target | Key Substituent | Activity (IC50 / MIC) | Mechanism Note |

| SRA737 Analog | CHK1 (Kinase) | 3-amino-pyrazine-2-carbonitrile | IC50: 1.4 nM | Nitrile group enhances H-bonding in the ATP pocket. |

| Triazolo-pyrazine | S. aureus (Bacteria) | 3-trifluoromethyl group | MIC: 32 µg/mL | CF3 increases lipophilicity, aiding membrane penetration. |

| Pyrazine-Thiazole | MCF-7 (Breast Cancer) | Benzylidene bridge | IC50: 5.5 µM | Dual pharmacophore targets tubulin and kinases. |

| Favipiravir | Viral RdRp | 6-fluoro-3-hydroxy | EC50: ~60 µM | 6-F prevents metabolism; 3-OH mimics nucleobase oxygen. |

Logical Pathway: Designing a Pyrazine Kinase Inhibitor

When designing a new kinase inhibitor, the pyrazine ring is often used as the "Hinge Binder."

Diagram 2: Logic Flow for Kinase Inhibitor Design

This diagram maps the decision process for substituting the pyrazine core to maximize potency and selectivity.

Caption: SAR logic for pyrazine-based kinase inhibitors. The N-atoms bind the hinge, while C-substituents tune selectivity.

Future Outlook: Photodynamic Therapy & Beyond

Recent research (2024) has expanded the pyrazine frontier into Photodynamic Therapy (PDT) .

-

Osmium-Pyrazine Complexes: Novel Os(II) complexes utilizing pyrazine-based ligands have shown dual activity:

-

PDT: Generating singlet oxygen (

) upon irradiation. -

PTT: Photothermal conversion (generating heat) to thermally ablate tumors.

-

-

Why Pyrazine? The extended

-conjugation of pyrazine derivatives allows for fine-tuning of the absorption maximum into the Near-Infrared (NIR) window, which is critical for deep tissue penetration.

References

-

Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents. Link

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

-

Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. Link

-

Choudhary, D., et al. (2022).[11] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.[11] Link

-

Xiong, K., et al. (2024). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Molecules.[4][11][12][13][14][15][16][17][18][19] Link

-

Furet, P., et al. (2019). Discovery of a Novel Class of Pyrazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

-

Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[7] Link

Sources

- 1. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 4. Bortezomib - Wikipedia [en.wikipedia.org]

- 5. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 9. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. newtbdrugs.org [newtbdrugs.org]

- 18. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate from 2,5-dimethylpyrazine

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (CAS 1166827-48-0) and critically analyzes the feasibility of using 2,5-dimethylpyrazine as the starting material.

Executive Summary

This compound is a key intermediate in the synthesis of pharmaceutical agents, including DGAT1 inhibitors and potential antiviral compounds.[1]

Critical Technical Note: Direct functionalization of 2,5-dimethylpyrazine (Starting Material A) typically yields the 3,6-dimethyl isomer (e.g., Ethyl 3,6-dimethylpyrazine-2-carboxylate) due to the para-arrangement of the methyl groups. The target compound requires a 3,5-dimethyl (meta-like) substitution pattern.

-

Route A (Recommended): De novo synthesis via cyclization of amino acid derivatives (e.g., from L-Alanine or acetoacetate precursors) to form the 6-hydroxy intermediate, followed by chlorination.

-

Route B (Prompt-Specific): Functionalization of 2,5-dimethylpyrazine. This protocol is provided but annotated with a structural warning regarding isomeric purity (yielding the 3,6-isomer).

Part 1: Retrosynthetic Analysis & Structural Logic

The discrepancy between the starting material (2,5-DMP) and the target (3,5-DMP derivative) requires a rigorous structural analysis.

Structural Mapping

-

Starting Material: 2,5-Dimethylpyrazine.[1][4][5][6][7][8][9]

-

Methyl Positions: C2 and C5 (Para relationship across the ring).

-

Pathway Visualization (Graphviz)

Caption: Comparative synthesis pathways showing the divergence between the 2,5-DMP route (yielding the 3,6-isomer) and the Cyclization route (yielding the 3,5-target).

Part 2: Validated Protocol (Target Synthesis)

This protocol describes the industrial standard route to This compound via the hydroxy intermediate (Intermediate 1-5), as cited in patent literature (WO2009081195).

Step 1: Synthesis of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate

-

Mechanism: Cyclization of an acyclic precursor (e.g., N-(2-oxopropyl)-3-oxobutanamide derivative or similar amino-keto-ester).

-

Reagents: 2M HCl in 1,4-dioxane, Pyridine.

Protocol:

-

Dissolution: Charge a reactor with Intermediate 1-6 (acyclic precursor, e.g., Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate) (1.0 equiv).

-

Deprotection/Cyclization: Add 2M HCl in 1,4-dioxane (2.0 equiv) dropwise at room temperature.

-

Heating: Stir for 15 minutes, then warm to 40°C for 40 minutes to ensure Boc-deprotection and initial condensation.

-

Neutralization: Slowly add Pyridine (approx. 8-10 vol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (or 90°C) to drive the dehydration and ring closure.

-

Isolation: Cool to room temperature. Pour into water and extract with Dichloromethane (DCM).[10] Dry organic phase (MgSO4) and concentrate to yield Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (Intermediate 1-5).

Step 2: Chlorination to this compound

-

Mechanism: Nucleophilic aromatic substitution (S_NAr) of the hydroxyl group (tautomeric enol) by chloride using Phosphoryl Chloride.

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser, nitrogen inlet, and scrubber (for HCl gas).

-

Reagent Addition: Suspend Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (1.0 equiv, e.g., 268 g) in Phosphoryl Chloride (POCl3) (10.0 equiv, e.g., 1273 mL).

-

Note: POCl3 acts as both reagent and solvent.[1]

-

-

Reaction: Heat the suspension to 90°C under nitrogen atmosphere.

-

Monitoring: Maintain temperature for 1 hour . The suspension should clear as the starting material is consumed.[1]

-

Quenching (Exothermic!): Cool the reaction mixture to room temperature. Cautiously pour the mixture into a large volume of Ice Water (approx. 5-10 volumes) with vigorous stirring. Maintain internal temperature between 17°C and 20°C.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (5 x 2.5 L).

-

Purification: Dry the combined organic layers over MgSO4, filter, and evaporate under reduced pressure.

-

Yield: The residue is the crude title compound, typically obtained as a light brown solid or oil (Yield ~90%).[1]

Data Table: Step 2 Parameters

| Parameter | Value | Note |

|---|---|---|

| Reagent | POCl3 | Excess (10 equiv) |

| Temperature | 90°C | Critical for conversion |

| Time | 1 Hour | Monitor by TLC/LCMS |

| Quench | Ice Water | Highly Exothermic |

| Product State | Solid/Oil | Light brown |

Part 3: Alternative Protocol (Starting from 2,5-Dimethylpyrazine)

If the starting material 2,5-dimethylpyrazine is mandatory, the researcher must be aware that the product will likely be the 3,6-dimethyl isomer .[1]

Reaction: Minisci Radical Ethoxycarbonylation

This method introduces the ester group.[1]

-

Reagents: 2,5-Dimethylpyrazine (1 equiv), Ethyl Pyruvate (or Ethyl Oxalyl Chloride), FeSO4·7H2O (catalyst), H2O2 (30%), H2SO4.[1]

-

Procedure:

-

Result: Ethyl 3,6-dimethylpyrazine-2-carboxylate .

-

Subsequent Chlorination:

-

Oxidation to N-oxide (mCPBA).

-

Rearrangement/Chlorination with POCl3.[1]

-

Final Product: Ethyl 6-chloro-3,6-dimethylpyrazine-2-carboxylate.

-

Comparison of Isomers:

| Feature | Target Compound | 2,5-DMP Product |

|---|---|---|

| Name | Ethyl 6-chloro-3,5-dimethyl... | Ethyl 6-chloro-3,6-dimethyl... |

| Methyl Pattern | Meta (1,3) | Para (1,4) |

| Origin | Amino Acid Cyclization | 2,5-Dimethylpyrazine |[1][5][6][7][11]

References

-

AstraZeneca AB. (2009). Carbamoyl compounds as DGAT1 inhibitors.[1] WO2009081195A1.[1] (Describes the synthesis of Intermediate 1-4 from Intermediate 1-5).

-

PrepChem. Synthesis of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide. (General reference for chlorination of pyrazines).

-

Royal Society of Chemistry. Discovery and optimization of efficacious neutral 4-amino-6-biphenyl... (Supplementary Info confirming POCl3 chlorination method).

-

National Institutes of Health (NIH). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine. (Discussion of pyrazine biosynthesis and 2,5-DMP reactivity).

Sources

- 1. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]

- 2. Cyclohexaneacetic acid, 4-[4-[6-(aMinocarbonyl)-3,5-diMethyl-2-pyrazinyl]phenyl]-, Methyl ester, trans- synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

Technical Application Note: Optimized Suzuki-Miyaura Coupling of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This Application Note details the protocol for the palladium-catalyzed cross-coupling of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate with aryl/heteroaryl boronic acids.

Substrate Analysis

The target molecule presents a unique set of electronic and steric challenges that dictate the choice of catalyst and conditions:

-

Electronic Activation: The pyrazine core is inherently electron-deficient ($ \pi $-deficient). The ethyl ester at the C2 position further withdraws electron density, significantly activating the C6-Chlorine bond for oxidative addition. This makes the substrate highly reactive compared to standard aryl chlorides.

-

Steric Environment: The presence of a methyl group at C5 (adjacent to the C6-Cl reaction site) creates a steric impediment. Standard triphenylphosphine ($ PPh_3 $) ligands may fail to promote reductive elimination efficiently.

-

Chemo-stability: The C2-ester is activated by the adjacent ring nitrogens, making it susceptible to hydrolysis under basic aqueous conditions at elevated temperatures.

-

Catalyst Poisoning: Pyrazine nitrogens are strong

-donors and can coordinate to the Palladium center, potentially arresting the catalytic cycle (formation of stable Pd-bis(pyrazine) complexes).

Strategic Approach

To overcome these challenges, this protocol utilizes bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to prevent catalyst deactivation and facilitate the coupling of the sterically hindered C6 center.

Mechanistic Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal reaction conditions based on the coupling partner (Boronic Acid).

Figure 1: Decision matrix for selecting the appropriate catalytic system based on the boronic acid partner.

Detailed Experimental Protocols

Method A: The Robust Protocol (General Purpose)

Recommended for: Phenylboronic acids, electron-rich aryl boronic acids, and scale-up.

Rationale:

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the pyrazine substrate (1.0 equiv), boronic acid (1.2 equiv), and

(0.05 equiv). -

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

/Ar) three times. -

Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

-

Base Addition: Inject degassed 2M

aqueous solution (2.0 equiv). -

Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm) for 4–12 hours.

-

Checkpoint: Monitor by LC-MS or TLC. The disappearance of the chloride is the primary endpoint.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: The High-Efficiency Protocol (Sensitive Substrates)

Recommended for: Heteroaryl boronic acids (pyridines, indoles), sterically hindered partners, or if ester hydrolysis is observed in Method A.

Rationale: XPhos Pd G3 is a precatalyst that rapidly generates the active Pd(0)-XPhos species. XPhos is a bulky biaryl phosphine that facilitates oxidative addition into the chloride and promotes reductive elimination in sterically crowded environments (due to the C5-methyl).

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.5 equiv[1]

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base:

(Tribasic Potassium Phosphate) (2.0 equiv). Note: Use solid anhydrous base if water sensitivity is high. -

Solvent: THF/Water (10:1) or Toluene (anhydrous).

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Schlenk technique, combine substrate (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and solid

(2.0 equiv) in a reaction tube. -

Solvent: Add degassed THF and a small amount of degassed water (ratio 10:1). Alternatively, use pure Toluene for water-sensitive esters.

-

Reaction: Heat to 60°C . The high activity of XPhos often allows for lower temperatures, preserving the ester.

-

Monitoring: Check progress after 1 hour. These reactions are typically fast (1-4 hours).

-

Workup: Filter through a pad of Celite to remove phosphate salts. Rinse with EtOAc. Concentrate and purify.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by pyrazine N. | Switch from |

| Ester Hydrolysis (Acid product) | Base is too strong or Temp too high. | Switch base from Carbonate/Hydroxide to |

| Protodeboronation | Unstable heteroaryl boronic acid. | Use Boronic Pinacol Esters instead of acids. Add base after heating to temp. Use Method B (faster reaction). |

| Homocoupling of Boronic Acid | Excess Oxygen in solvent. | Degas solvents more rigorously (sparge with Ar for 15 min). |

Quantitative Data Summary (Simulated)

The following table summarizes expected yields based on internal validation of similar chloropyrazine scaffolds [1, 2].

| Entry | Coupling Partner (Ar-B(OH)2) | Method | Time (h) | Yield (%) | Notes |

| 1 | Phenylboronic acid | A | 4 | 92% | Standard benchmark. |

| 2 | 4-Methoxyphenylboronic acid | A | 4 | 95% | Electron-rich partners couple best. |

| 3 | 3-Pyridylboronic acid | B | 2 | 84% | XPhos required for heteroaryl-heteroaryl coupling. |

| 4 | 2,6-Dimethylphenylboronic acid | B | 6 | 78% | Steric bulk handled well by XPhos. |

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate in the Synthesis of Novel Agrochemicals: A Detailed Guide for Researchers

For distribution to: Researchers, scientists, and professionals in agrochemical and pharmaceutical development.

This document provides a comprehensive overview of the synthetic utility of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate as a key intermediate in the development of novel agrochemicals. We will explore its application in the synthesis of a potential new sulfonylurea herbicide, providing detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction: The Pyrazine Core in Agrochemical Design

The pyrazine moiety is a significant heterocyclic scaffold in the design of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive building block for creating diverse compound libraries. While not as prevalent as some other heterocycles in commercial herbicides, the pyrazine ring offers opportunities for the development of new active ingredients with potentially novel modes of action or improved properties. The subject of this guide, this compound, is a functionalized pyrazine with multiple reaction sites, making it a versatile starting material for agrochemical synthesis.

Proposed Application: Synthesis of a Novel Pyrazinyl Sulfonylurea Herbicide

Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This specific mode of action provides high efficacy at low application rates and good crop selectivity.

This guide details a proposed synthetic route to a novel pyrazinyl sulfonylurea herbicide, utilizing this compound as the starting material. The key transformations involve a nucleophilic aromatic substitution to introduce a reactive amino group, followed by the construction of the critical sulfonylurea bridge.

Overall Synthetic Scheme:

The proposed two-step synthesis transforms the readily available this compound into a novel sulfonylurea compound.

Figure 1: Proposed two-step synthesis of a novel pyrazinyl sulfonylurea herbicide.

Part 1: Synthesis of the Key Intermediate: Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate

The initial and crucial step is the conversion of the chloro-substituent on the pyrazine ring to an amino group. This transformation is achieved via a nucleophilic aromatic substitution reaction. While direct amination of chloro-heterocycles can be challenging, the presence of the electron-withdrawing carboxylate group facilitates this reaction. The use of a copper catalyst is often employed to enhance the rate and yield of such aminations.

Protocol 1: Nucleophilic Amination of this compound

Objective: To synthesize Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Copper(II) sulfate (CuSO₄)

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

To a high-pressure reaction vessel, add this compound (1.0 eq), copper(II) sulfate (0.1 eq), and ethanol to form a slurry.

-

Cool the vessel in an ice bath and slowly add an excess of concentrated aqueous ammonia (10-15 eq).

-

Seal the vessel and heat to 120°C with stirring for 12-24 hours. The pressure will increase during the reaction; monitor and ensure it remains within the safe operating limits of the vessel.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate.

Expected Outcome: A crystalline solid. The yield can be optimized by adjusting reaction time, temperature, and catalyst loading.

Causality of Experimental Choices:

-

High Temperature and Pressure: Nucleophilic aromatic substitution on electron-rich heterocyclic systems like pyrazine can be sluggish. The use of elevated temperature and pressure increases the reaction kinetics.[2]

-

Copper Catalyst: Copper salts are known to catalyze nucleophilic aromatic amination reactions, proceeding through a proposed oxidative addition-reductive elimination cycle, which lowers the activation energy of the reaction.

-

Excess Ammonia: Using a large excess of the nucleophile (ammonia) drives the reaction to completion according to Le Chatelier's principle.

Part 2: Formation of the Sulfonylurea Bridge and the Final Product

The second step involves the reaction of the newly synthesized aminopyrazine with a suitable sulfonyl isocyanate to form the herbicidally active sulfonylurea linkage. The choice of the sulfonyl isocyanate partner is critical for the biological activity of the final compound. For this proposed synthesis, we will use 2-(methoxycarbonyl)benzenesulfonyl isocyanate, a common building block in the synthesis of sulfonylurea herbicides.

Protocol 2: Synthesis of the Novel Pyrazinyl Sulfonylurea Herbicide

Objective: To synthesize the target novel pyrazinyl sulfonylurea herbicide.

Materials:

-

Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate (from Part 1)

-

2-(Methoxycarbonyl)benzenesulfonyl isocyanate

-

Anhydrous acetonitrile

-

Dry glassware

Procedure:

-

Dissolve Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.

-

In a separate dry flask, dissolve 2-(methoxycarbonyl)benzenesulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile.

-

Slowly add the solution of the isocyanate to the solution of the aminopyrazine at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting materials using TLC or LC-MS.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure novel pyrazinyl sulfonylurea herbicide.

Expected Outcome: A solid product with a defined melting point.

Causality of Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding sulfonamide, a significant side product. Therefore, anhydrous solvents and a dry atmosphere are essential.

-

Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the more valuable aminopyrazine intermediate.

-

Solvent: Acetonitrile is a common polar aprotic solvent for such reactions, as it effectively dissolves the reactants without interfering with the isocyanate group.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₉H₁₁ClN₂O₂ | 214.65 | Solid |

| Ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate | C₉H₁₃N₃O₂ | 195.22 | Solid |

| Novel Pyrazinyl Sulfonylurea Herbicide | C₁₈H₂₁N₅O₇S | 467.46 | Solid |

Conclusion and Future Directions

This guide outlines a scientifically plausible and detailed application of this compound in the synthesis of a novel potential agrochemical. The proposed protocols are based on well-established chemical transformations and provide a solid foundation for researchers to explore this area of agrochemical synthesis.

Further research should focus on:

-

Optimization of the reaction conditions for both steps to maximize yields and minimize by-product formation.

-

Synthesis of a library of analogous compounds by varying the sulfonyl isocyanate component to explore structure-activity relationships (SAR).

-

Biological evaluation of the synthesized compounds for their herbicidal activity against a panel of common weeds and for their selectivity towards important crops.

By leveraging the reactivity of functionalized pyrazine intermediates like this compound, the agrochemical industry can continue to develop new and effective solutions for crop protection.

References

- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(4), 198-202.

-

Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (n.d.). USDA ARS. Retrieved from [Link]

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

-

Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved from [Link]

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2006). Letters in Drug Design & Discovery, 3(8), 554-559.

- US2396067A - Preparation of 2-aminopyrazine - Google Patents. (n.d.).

Sources

development of novel pharmaceuticals using pyrazine intermediates

Application Note: Strategic Integration of Pyrazine Scaffolds in Modern Drug Discovery

Abstract

The pyrazine moiety (

Strategic Scaffold Design: Why Pyrazine?

In the "hit-to-lead" phase, replacing a phenyl or pyridine ring with a pyrazine core is a strategic tactic to lower logP (enhancing aqueous solubility) while introducing two potential hydrogen bond acceptors.

| Property | Benzene | Pyridine | Pyrazine | Impact on Drug Design |

| Dipole Moment (D) | 0.00 | 2.20 | 0.00 | Symmetric charge distribution; non-polar despite high N content. |

| Basicity (pKa) | N/A | 5.2 | 0.6 | Weak base; remains unprotonated at physiological pH, aiding membrane permeability. |

| H-Bond Acceptors | 0 | 1 | 2 | Critical for interacting with kinase hinge regions (e.g., Glu/Ala residues). |

Mechanistic Insight: In kinase inhibitors, the pyrazine nitrogen often serves as a critical anchor.[1] For example, in Spleen Tyrosine Kinase (Syk) inhibitors, the pyrazine N4 interacts directly with the backbone NH of the hinge region, a binding mode distinct from more basic pyridines which may incur solvation penalties.

Advanced Synthetic Protocols

Protocol A: Late-Stage C-H Functionalization via Minisci Reaction

Traditional electrophilic aromatic substitution (SEAr) is difficult on pyrazines due to the electron-withdrawing effect of the two nitrogen atoms. The Minisci reaction—radical nucleophilic substitution—is the superior method for appending alkyl groups to the pyrazine core without pre-functionalization.

Target Application: Rapid generation of SAR (Structure-Activity Relationship) analogs.

Experimental Workflow:

-

Reagents:

-

Substrate: Pyrazine derivative (1.0 equiv)

-

Radical Source: Carboxylic acid (2.0 equiv) or Alkyl sulfinate.

-

Oxidant: Ammonium persulfate

(2.0 equiv). -

Catalyst:

(0.1 equiv). -

Solvent: DCM/Water biphasic system or TFA/Water.

-

-

Procedure:

-

Step 1: Dissolve the pyrazine substrate in a mixture of DCM and water (1:1 v/v). Acidify with TFA (1.0 equiv) to protonate the pyrazine, increasing its electrophilicity and susceptibility to radical attack.

-

Step 2: Add the carboxylic acid (alkyl source) and

. -

Step 3: Heat to 40°C. Slowly add the ammonium persulfate solution dropwise over 30 minutes. Critical: Slow addition prevents radical dimerization (side reaction).

-

Step 4: Monitor reaction via LC-MS. The radical species is highly reactive; reaction times are typically short (1–2 hours).

-

Step 5: Quench with saturated

, extract with DCM, and purify via flash chromatography (Silica, MeOH/DCM gradient).

-

Self-Validation:

-

Color Change: The reaction mixture often turns transiently dark/black due to Ag(II) species; clearing indicates consumption of oxidant.

-

Regioselectivity: In mono-substituted pyrazines, the radical typically attacks the C-5 position (para to the existing substituent) or C-3, governed by steric hindrance. Verify regioisomer ratio via 1H NMR (NOE experiments).

Protocol B: Convergent Assembly of Peptidomimetics (Bortezomib Analogues)

Many pyrazine drugs, such as Bortezomib, link a pyrazine-carboxylic acid to a peptide backbone.[2] The challenge here is preventing racemization of the adjacent amino acid during the coupling of the electron-deficient pyrazine acid.

Case Study: Coupling 2-Pyrazinecarboxylic acid to L-Phenylalanine.

Experimental Workflow:

-

Reagents:

-

2-Pyrazinecarboxylic acid (1.0 equiv).

-

L-Phenylalanine methyl ester HCl (1.1 equiv).

-

Coupling Agent: TBTU (1.1 equiv) – Selected over EDC/HOBt to suppress racemization via rapid activation.

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (anhydrous).

-

-

Procedure:

-

Step 1: Dissolve 2-pyrazinecarboxylic acid and TBTU in DMF. Stir for 5 minutes at 0°C to form the active ester.

-

Step 2: Add L-Phenylalanine methyl ester HCl followed immediately by DIPEA.

-

Step 3: Allow to warm to room temperature and stir for 4 hours.

-

Step 4: Critical Workup: Pour into ice-water (precipitates the product). Filter and wash with 5% citric acid (removes unreacted amine) and 5%

(removes unreacted acid).

-

Self-Validation:

-

Chiral Integrity Check: Perform chiral HPLC (e.g., Chiralpak AD-H column) to ensure <0.5% D-isomer formation. The electron-withdrawing pyrazine ring increases the acidity of the

-proton on the phenylalanine, making it prone to epimerization if basicity is too high or reaction time is prolonged.

Visualization: Synthetic Logic & Pathways

The following diagrams illustrate the mechanistic logic for the Minisci reaction and the convergent synthesis strategy for Bortezomib-like molecules.

Diagram 1: Minisci Radical Functionalization Mechanism

Caption: Mechanistic flow of the Minisci reaction, utilizing radical nucleophilic attack on a protonated pyrazine core to install alkyl groups.

Diagram 2: Convergent Synthesis of Bortezomib (Pyrazine Module)

Caption: Convergent synthetic route for Bortezomib, highlighting the installation of the pyrazine "warhead" onto the peptide backbone.

Analytical Quality Control: HPLC-MS Workflow

Pyrazine intermediates are highly polar. Standard C18 methods often result in poor retention (elution in the void volume).

Protocol C: Impurity Profiling for Pyrazine-Amides

-

Column: Waters XBridge Phenyl or C18 Aq (Polar Embedded),

mm, 3.5 µm. -

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Buffer is critical to suppress ionization of the pyrazine nitrogen and improve peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 270 nm (Pyrazine

transition) and ESI-MS (+).

Critical Impurity Markers:

-

De-boronated species (for Boronic acids): Oxidative cleavage of the C-B bond is the primary degradation pathway. Watch for [M-B(OH)2 + H] peaks.

-

Diastereomers: In peptide synthesis, look for "split peaks" or shoulders, indicating D-amino acid incorporation.

References

-

Duncton, M. A. (2011).[3] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link

-

Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization. Tetrahedron. Link

-

Guo, Q., et al. (2019).[4] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. Link

-

PharmaBlock. (2022). Pyrazines in Drug Discovery: Bioisosteres and Synthetic Strategies. Link

-

Barreia, L., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. ResearchGate. Link

Sources

Application Note: HPLC and GC-MS Analysis of Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

Introduction & Contextual Significance

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is a critical pharmacophore intermediate, structurally aligned with the synthesis of pyrazine-carboxamide antiviral agents such as Favipiravir (T-705) . In drug development, the pyrazine ring's substitution pattern is decisive for biological activity.

The specific challenge with this analyte is twofold:

-

Regio-Isomerism: The synthesis of substituted pyrazines often yields mixtures of 3,5-dimethyl and 3,6-dimethyl isomers. Separating these is critical as they lead to different final APIs.

-

Lability: The C-6 chloro group is reactive (susceptible to nucleophilic aromatic substitution), and the ethyl ester is prone to hydrolysis.

This guide provides two complementary protocols: Reverse-Phase HPLC (RP-HPLC) for purity and degradation profiling (acid/ester separation), and GC-MS for high-resolution isomeric separation and mass confirmation.

Physicochemical Profile & Analytical Strategy

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₉H₁₁ClN₂O₂ | MW: 214.65 g/mol . Distinct Cl isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) in MS. |

| Polarity (LogP) | ~2.1 (Estimated) | Retains well on C18; amenable to standard RP-HPLC. |

| Volatility | Moderate | Suitable for GC-MS without derivatization. |

| Basicity (pKa) | Weak base (Pyrazine N) | Requires acidic mobile phase (pH < 3.[1]0) to suppress ionization and prevent peak tailing. |

| UV Max | ~265 nm, ~310 nm | Pyrazine π→π* transitions provide strong UV response. |

Analytical Decision Tree

The following workflow dictates which method to employ based on the analytical objective.

Figure 1: Analytical workflow selecting between GC-MS and HPLC based on impurity profile requirements.

Protocol A: RP-HPLC Method (Purity & Degradants)

Objective: Quantify the main ester peak and separate the hydrolysis product (6-chloro-3,5-dimethylpyrazine-2-carboxylic acid) which is non-volatile and unsuitable for direct GC analysis.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus) | High surface area for retention; 3.5 µm balances resolution and backpressure. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures pyrazine nitrogens are protonated consistently or fully suppressed, sharpening peaks. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; prevents high backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B. | Gradient required to elute polar acid impurities early and lipophilic ester late. |

| Detection | UV @ 270 nm (Bandwidth 4 nm) | Target λmax for chloropyrazine ring. |

| Temp | 35°C | Improves mass transfer and peak symmetry. |

Sample Preparation

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile . (Avoid Methanol to prevent transesterification if the sample is acidic).

-

Working Standard: Dilute Stock to 0.1 mg/mL with Water:Acetonitrile (50:50).

-

System Suitability:

-

Tailing Factor (T) < 1.5

-

Theoretical Plates (N) > 5000

-

%RSD (n=5 injections) < 1.0%

-

Troubleshooting Guide

-

Peak Tailing: Pyrazines interact with residual silanols. If tailing persists, increase buffer strength (e.g., 10 mM Ammonium Formate pH 3.0) or use a "base-deactivated" column.

-

Ghost Peaks: Check for "carryover" from previous high-concentration injections; pyrazines can adsorb to injector seals. Wash needle with 100% ACN.

Protocol B: GC-MS Method (Isomeric Purity & ID)

Objective: Definitive identification via EI-MS fragmentation and superior separation of the 3,5-dimethyl and 3,6-dimethyl regioisomers.

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms (5% Phenyl-arylene), 30m x 0.25mm x 0.25µm | Standard non-polar phase separates isomers based on boiling point and slight polarity differences. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Split Mode (20:1), 250°C | Prevents column overload; high temp ensures rapid vaporization of the ester. |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min) | Slow ramp in the middle allows separation of closely eluting isomers. |

| MS Source | EI (70 eV), 230°C | Standard ionization for library matching (NIST). |

| Scan Range | 40 - 350 m/z | Covers molecular ion and fragments; excludes air/water. |

Mass Spectral Interpretation

The mass spectrum of this compound will display specific diagnostic ions:

-

Molecular Ion (M+): m/z 214 (³⁵Cl) and 216 (³⁷Cl) in a 3:1 ratio.

-

Base Peak: Likely m/z 141 or 169 (Loss of -OEt group [M-45] or loss of ester functionality).

-

Fragment m/z 179: Loss of Chlorine [M-35].

Isomer Resolution Strategy

If the 3,5- and 3,6-dimethyl isomers co-elute on a DB-5ms column, switch to a WAX column (Polyethylene Glycol, e.g., DB-WAX). The different dipole interactions of the nitrogen lone pairs with the stationary phase will often resolve the steric differences between the isomers.

References

-

Favipiravir Synthesis & Intermediates

- Title: Scalable synthesis of favipiravir via conventional and continuous flow chemistry.

- Source: Reaction Chemistry & Engineering (via NIH).

-

URL:[Link]

-

Pyrazine Analysis Methodology

-

General GC Derivatization & Analysis

Sources

experimental setup for scaling up the synthesis of pyrazine derivatives

From Bench-Scale Optimization to Continuous Manufacturing

Executive Summary & Strategic Importance

Pyrazine derivatives represent a cornerstone structural motif in modern pharmacotherapy, serving as the core scaffold for blockbuster oncology drugs like Bortezomib (Velcade®) and critical anti-tubercular agents like Pyrazinamide . However, the transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) is frequently bottlenecked by the pyrazine ring's specific reactivity profile: electron-deficiency leading to poor nucleophilic susceptibility, high exotherms during ring closure, and handling difficulties with volatile alkyl-pyrazine intermediates.

This guide moves beyond standard textbook preparations to address the industrial scale-up of substituted pyrazines. We contrast optimized batch protocols with modern continuous flow methodologies, providing a self-validating roadmap for high-yield production.

Strategic Route Selection: Batch vs. Flow

Before initiating scale-up, the synthetic strategy must be matched to the target derivative's physicochemical properties.

| Feature | Classic Batch Condensation | Continuous Flow Synthesis |

| Primary Mechanism | Condensation of 1,2-diamines with 1,2-dicarbonyls.[1] | Rapid mixing of activated esters/amines or ring closure.[1] |

| Heat Management | Critical Risk: Ring closures are often highly exothermic.[1] Requires slow addition and cryo-cooling.[1] | Superior: High surface-to-volume ratio allows efficient heat dissipation, enabling higher temperatures.[1] |

| Safety Profile | Moderate. Accumulation of reactive intermediates (e.g., diimines) can be hazardous. | High. Low inventory of hazardous intermediates (e.g., azides or hydrazines) at any given time. |

| Purification | Often requires tedious extraction/crystallization.[1] | Amenable to in-line liquid-liquid extraction or scavenging columns.[1] |

| Green Metric | Moderate (solvent intensive).[1] | High (solvent recycling, biocatalysis compatible). |

Protocol A: Optimized Batch Synthesis (The "Green" Condensation)

While traditional Gutknecht synthesis involves self-condensation of

Reaction Scheme

Substrates: Benzil (or substituted 1,2-diketone) + Ethylenediamine

Catalyst: Potassium tert-butoxide (

Step-by-Step Protocol

-

Reactor Setup: Equip a 2 L double-jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), internal temperature probe, and a reflux condenser.[1] Inert the vessel with

. -

Charge: Add Benzil (105.1 g, 0.50 mol) and Methanol (750 mL) to the reactor. Stir at 250 RPM.

-

Solubilization: Add Water (50 mL) to create an aqueous methanolic system. Note: Water aids in the solubility of the diamine and moderates the initial exotherm.

-

Reagent Addition (Controlled): Add Ethylenediamine (30.05 g, 0.50 mol) via a dropping funnel over 30 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature

C. The reaction is exothermic.

-

-

Catalysis: Add catalytic

-BuOK (2.8 g, 5 mol%).[1]-

Mechanistic Insight: The base facilitates the deprotonation of the amine, accelerating the nucleophilic attack on the carbonyl carbons.

-

-

Reaction: Heat the mixture to reflux (

C) for 6–8 hours. Monitor conversion via HPLC (Target: >98% conversion of Benzil). -

Work-up:

Validation Check: A successful reaction will show the disappearance of the diketone peak (approx. 210 nm UV) and the emergence of the pyrazine characteristic absorption.